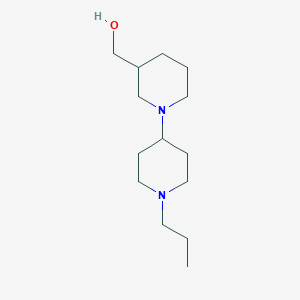
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes, including mood, cognition, and perception. This compound has attracted significant attention from researchers due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, this compound induces a conformational change in the receptor, which activates downstream signaling pathways that lead to an increase in serotonin neurotransmission. This increase in serotonin neurotransmission is believed to be responsible for the therapeutic effects of this compound in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol are primarily related to its effects on the serotonin system. This compound has been shown to enhance serotonin neurotransmission by selectively activating the 5-HT2A receptor, which leads to an increase in the release of serotonin and its subsequent binding to postsynaptic receptors. This increase in serotonin neurotransmission has been shown to have a range of physiological effects, including the regulation of mood, cognition, and perception.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of serotonin neurotransmission. This compound is also relatively easy to synthesize, which makes it readily available for use in experiments. However, the limitations of using this compound in lab experiments include its potential side effects, which may confound the results of experiments. Additionally, the use of this compound may be restricted due to ethical concerns related to the use of animals in research.
Zukünftige Richtungen
There are several future directions for research on 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol. One direction is to further investigate its therapeutic potential in the treatment of neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Another direction is to explore its effects on other serotonin receptors and their potential therapeutic applications. Additionally, research could focus on developing more selective and potent agonists of the 5-HT2A receptor, which may have improved therapeutic efficacy and fewer side effects.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol is primarily focused on its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Several studies have demonstrated the efficacy of this compound in the treatment of depression, anxiety, and schizophrenia, which are all associated with abnormalities in the serotonin system. This compound has been shown to enhance serotonin neurotransmission by selectively activating the 5-HT2A receptor, which is believed to be a key mediator of its therapeutic effects.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMYNCOJBGIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-indol-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






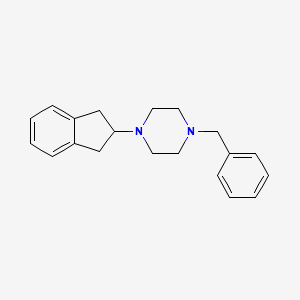
![(3,4-dimethoxyphenyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B3853057.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1,4-diazepane](/img/structure/B3853061.png)
![2,2'-{[2-(trifluoromethyl)benzyl]imino}diethanol](/img/structure/B3853063.png)
![ethyl 4-[(4-methyl-1-piperazinyl)amino]-1-piperidinecarboxylate](/img/structure/B3853086.png)
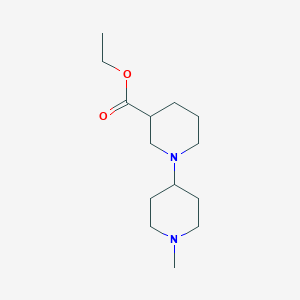
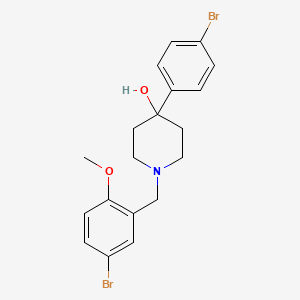
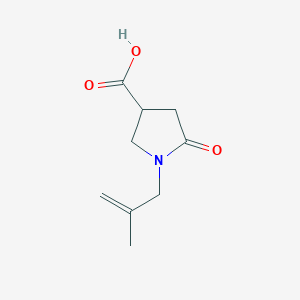
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)
